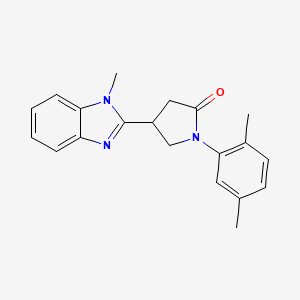

1-(2,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Description

This compound belongs to the pyrrolidin-2-one class, characterized by a five-membered lactam ring fused with aromatic and heterocyclic substituents. The structure features a 2,5-dimethylphenyl group at position 1 and a 1-methyl-1H-1,3-benzodiazol-2-yl moiety at position 4 of the pyrrolidinone core.

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-13-8-9-14(2)18(10-13)23-12-15(11-19(23)24)20-21-16-6-4-5-7-17(16)22(20)3/h4-10,15H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLDLIHJMREZIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Dimethylphenyl Group: This step may involve a Friedel-Crafts acylation reaction.

Attachment of the Methylbenzimidazol Group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects in various diseases. Its structural features suggest it may interact with biological targets relevant to neurodegenerative diseases, psychiatric disorders, and cancer.

Neuroprotective Properties

Research indicates that compounds similar to 1-(2,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one may exhibit neuroprotective effects through modulation of neurotransmitter systems. For instance, studies have shown that derivatives can act as antagonists at NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Table 1: Neuroprotective Effects of Related Compounds

| Compound | Target | Effect | Reference |

|---|---|---|---|

| KYNA | NMDA | Antagonist | |

| QUIN | NMDA | Agonist | |

| 1-Methyl-Benzo[d]imidazole Derivatives | Various Receptors | Neuroprotection |

Anticancer Activity

The compound has been investigated for its anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of cell signaling pathways related to tumor growth.

Case Study: Inhibition of Tumor Growth

Research conducted on related compounds demonstrated significant inhibition of tumor growth in vitro and in vivo models. For instance, a study highlighted that certain derivatives could effectively reduce the viability of cancer cells while sparing normal cells .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | Apoptosis Induction | |

| Compound B | Lung Cancer | Cell Cycle Arrest |

Psychopharmacology

The compound's potential role in treating psychiatric disorders is under exploration. Its interaction with neurotransmitter systems may offer new avenues for addressing conditions such as depression and anxiety.

Research Insights

Studies have suggested that compounds with similar structures can influence serotonin and dopamine pathways, which are critical in mood regulation . This opens up possibilities for developing novel antidepressants or anxiolytics based on this compound's framework.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Compound A: 1-(2,5-Dimethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (from )

- Key Differences: The phenyl group is substituted with methoxy (-OCH₃) instead of methyl (-CH₃) groups. The benzodiazol moiety includes a 3-(4-methylphenoxy)propyl chain instead of a methyl group.

- The extended alkyl-phenoxy chain in Compound A may improve membrane permeability but could reduce metabolic resistance due to increased steric bulk .

Compound B : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one (from )

- Key Differences :

- A chloro-hydroxyphenyl group replaces the dimethylphenyl substituent.

- The benzodiazol is substituted with a thioxo-oxadiazole ring.

- Implications: The chloro and hydroxy groups enhance antioxidant activity, as demonstrated by its 1.5× higher radical scavenging activity than ascorbic acid .

Functional Group Modifications on the Pyrrolidinone Core

Compound C : 1-(2,5-Dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (C630-0152, from )

- Key Differences :

- The benzodiazol nitrogen is substituted with a propargyl (-C≡CH) group instead of a methyl group.

- Implications :

Mechanistic and Structural Insights

- Electron-Donating vs. In contrast, chloro and hydroxy groups (Compound B) introduce polarity and hydrogen-bonding capacity, critical for radical scavenging .

- Heterocyclic Modifications: The benzodiazol moiety’s substitution (methyl vs. propargyl vs. alkyl-phenoxy chains) significantly impacts steric accessibility and binding to biological targets. For example, the propargyl group in Compound C offers synthetic versatility but may reduce metabolic stability compared to methyl substituents .

Biological Activity

1-(2,5-Dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a pyrrolidinone ring substituted with a dimethylphenyl group and a benzimidazole moiety. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access. This is particularly relevant in the context of cancer therapy where enzyme inhibition can lead to reduced tumor growth.

- Receptor Modulation : Interaction with various receptors can modulate physiological responses, potentially leading to therapeutic effects in conditions such as anxiety or depression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 0.09 ± 0.0085 | |

| A549 | 0.03 ± 0.0056 | |

| Colo-205 | 0.01 ± 0.074 | |

| A2780 | 0.12 ± 0.064 |

These results suggest that the compound could be a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 200 µg/mL |

| S. aureus | 200 µg/mL |

| K. pneumoniae | Not determined |

| A. baumannii | Not determined |

Studies indicate that at higher concentrations (up to 800 µg/mL), the compound effectively inhibits bacterial growth, demonstrating potential as an antimicrobial agent .

Case Studies

A notable study explored the compound's effects on human cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems. The results indicated that the compound exhibited higher efficacy in the 2D assays compared to the 3D models, emphasizing the importance of considering cellular context in drug testing .

Another investigation into the compound's properties highlighted its potential as an anti-Alzheimer's agent through inhibition of acetylcholinesterase (AChE), with promising results suggesting neuroprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.